molecular formula C7H12O3 B099081 Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate CAS No. 15224-11-0

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No. B099081
CAS RN: 15224-11-0
M. Wt: 144.17 g/mol
InChI Key: AOQBVPPEXCRXAW-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a chemical compound that belongs to the family of cyclopropane derivatives. These compounds are characterized by a three-membered ring structure that imparts unique chemical and physical properties. The cyclopropane moiety is a common structural motif in various natural products and synthetic compounds, and it has been extensively studied due to its reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. For instance, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, a compound related to ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, involves cycloalkylation of dimethyl malonate with epichlorohydrin followed by a Hofmann rearrangement . This method showcases the challenges and strategies in synthesizing cyclopropane-containing compounds, where the reactivity of the epoxide and halide moieties is carefully controlled.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is crucial for their reactivity. For example, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, although not the same, provides insight into the complexity of related cyclopropane structures. The product's structure was confirmed by X-ray analysis, highlighting the importance of structural determination in understanding the reactivity of these molecules .

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions due to the inherent strain and reactivity of the cyclopropane ring. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) initiates cationic polymerization of N-vinylcarbazole and acrylonitrile, demonstrating the use of cyclopropane derivatives as initiators in polymerization reactions . Additionally, the reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with m-CPBA leads to the formation of β-hydroxyacid derivatives, indicating the susceptibility of the cyclopropane ring to oxidative scission .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can lead to unique reactivity patterns, as seen in the diradical polymerization initiated by ECMC, where the molecular weight of the polymer increases significantly at lower initiator concentrations and lower temperatures . The reactivity of these compounds with various nucleophiles, as reported with ethyl-2-(2-chloroethyl)acrylate, further illustrates the diverse chemical behavior of cyclopropane esters .

Scientific Research Applications

Enzymatic Catalysis

  • Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrine, demonstrating a novel use in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Antimicrobial and Antioxidant Studies

  • Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and other derivatives exhibited significant antibacterial, antifungal, and antioxidant activities (Raghavendra et al., 2016).

Polymerization Processes

  • Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiated diradical polymerization of acrylonitrile, contributing to the development of novel polymerization techniques (Li, Willis, Padías, & Hall, 1991).

Synthesis of Bioactive Compounds

  • Various cyclopropanecarboxylates were synthesized and showed effectiveness as inhibitors of enzymes relevant to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Synthesis and Characterization

  • Investigations into the synthesis of lignan conjugates, which have applications in chemical synthesis and potential therapeutic uses, involved the use of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate derivatives (Raghavendra et al., 2016).

Substituent Effect Analysis

  • Studies on the substituent effects in ethyl trans-2-substituted cyclopropanecarboxylates using NMR spectroscopy provided valuable insights into their structural properties (Kusuyama & Ikeda, 1977).

Safety and Hazards

According to the safety data sheet, Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate should not be used for food, drug, pesticide or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBVPPEXCRXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514868
Record name Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

CAS RN

15224-11-0
Record name Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15224-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-formyl-1-cyclopropanecarboxylate (2 ml, 15.11 mmol) was dissolved in methanol (35 ml) and cooled to 0° C. under N2. Sodium borohydride (1.2 g, 31.7 mmol) was added in portions and resulting solution stirred at 0° C. for 2 h. The solution was then diluted by the dropwise addition of water, followed by the addition of EtOAc (100 mL). The aqueous layer was separated and extracted with EtOAc (2×50 mL). The combined organic layers were washed with brine, dried over sodium sulphate and concentrated in vacuo to give the title compound. TLC: 20% EtOAc/hexanes, high Rf: 0.35, low Rf: 0.3.
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-formylcyclopropanecarboxylate in methanol (0.7 M) was added at −0° C. sodium borohydride portionwise. The resulting reaction mixture was stirred at 0° C. for 30 min and then at RT for 1.5 h. The reaction was quenched with sat. aq. NH4Cl and then extracted with ether. The combined organic extracts were washed with water and brine, dried over MgSO4, and filtered. Concentrated of the filtrate in vacuo afforded the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate
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Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate
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Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 6
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

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